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trypanosome DNA-binding protein 1 - 146635-37-2

trypanosome DNA-binding protein 1

Catalog Number: EVT-1519224
CAS Number: 146635-37-2
Molecular Formula: C9H7F4NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trypanosome DNA-binding protein 1 is a crucial protein in the biochemistry of trypanosomatids, a group of protozoan parasites. This protein specifically binds to a hypermodified DNA base known as Base J (β-d-glucosylhydroxymethyluracil), which replaces thymine in certain DNA sequences within these organisms. The presence of Base J is significant for the regulation of gene expression and DNA stability in trypanosomatids, particularly in Trypanosoma brucei, the causative agent of African sleeping sickness. The synthesis of Base J involves two distinct thymidine hydroxylases, namely Trypanosome DNA-binding protein 1 and Trypanosome DNA-binding protein 2, both of which play roles in its biosynthesis and function .

Source and Classification

Trypanosome DNA-binding protein 1 is classified under the family of Fe2+ and 2-oxoglutarate-dependent dioxygenases. This classification is based on its enzymatic activity that involves the conversion of thymine to hydroxymethyluracil, a precursor in the synthesis of Base J. The protein has been primarily studied in the context of its role in T. brucei and other related trypanosomatids, where it is essential for maintaining the levels of Base J within the genome .

Synthesis Analysis

Methods

The synthesis of Trypanosome DNA-binding protein 1 can be achieved through recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, typically using Escherichia coli as a host for protein production. The purification process often involves affinity chromatography techniques that exploit specific binding interactions between the protein and its ligands.

Technical Details

  1. Cloning: The gene for Trypanosome DNA-binding protein 1 is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into E. coli cells, which are then cultured under conditions that promote protein expression.
  3. Purification: After cell lysis, the protein is purified using techniques such as nickel-nitrilotriacetic acid affinity chromatography, exploiting the histidine tags often used in recombinant proteins .
Molecular Structure Analysis

Structure

The structure of Trypanosome DNA-binding protein 1 features a helix-turn-helix motif that characterizes its DNA-binding domain. This domain allows the protein to specifically recognize and bind to Base J-containing DNA sequences.

Data

Structural studies have revealed that Trypanosome DNA-binding protein 1 requires at least ten nucleotides flanking Base J for effective binding, indicating a strong structural specificity. The binding interaction is influenced by the conformation of the DNA helix, positioning it as a structure-specific binding protein .

Chemical Reactions Analysis

Reactions

Trypanosome DNA-binding protein 1 catalyzes the hydroxylation of thymidine residues in DNA, converting them into hydroxymethyluracil. This reaction is critical for the biosynthesis of Base J.

Technical Details

The enzymatic activity involves:

  • Substrate: Thymidine residues within double-stranded DNA.
  • Cofactors: Iron (Fe2+) and 2-oxoglutarate are essential for this dioxygenase reaction.
  • Products: Hydroxymethyluracil, which subsequently undergoes glycosylation to form Base J .
Mechanism of Action

The mechanism by which Trypanosome DNA-binding protein 1 operates involves:

  1. Binding: The protein binds to specific sites on double-stranded DNA containing Base J.
  2. Hydroxylation: It catalyzes the hydroxylation reaction at thymidine residues.
  3. Biosynthesis Regulation: This process not only contributes to Base J synthesis but also regulates its levels within the genome, impacting gene expression and stability .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Typically soluble in aqueous buffers used for biochemical assays.

Chemical Properties

  • Stability: The enzyme exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations.
  • Activity Dependence: Its activity is dependent on the presence of cofactors like iron and 2-oxoglutarate .
Applications

Scientific Uses

Trypanosome DNA-binding protein 1 has several applications in scientific research:

  • Gene Regulation Studies: It serves as a model for studying gene regulation mechanisms in trypanosomatids.
  • Biosynthesis Pathways: Understanding its role aids in elucidating biosynthetic pathways involving modified nucleotides.
  • Potential Drug Targets: Given its essential functions in pathogenic organisms, it may serve as a target for developing therapeutic agents against trypanosomiasis .
Structural Characterization of JBP1

Domain Architecture and Motif Identification

Helix-Turn-Helix DNA-Binding Domain

The DNA-binding specificity of JBP1 is mediated by a discrete 160-residue domain termed DB-JBP1. This domain adopts a unique helix-turn-helix (HTH) variant fold, described as a "helical bouquet" with a distinctive "ribbon" helix. This structural arrangement positions key amino acids responsible for direct DNA contact, particularly those involved in recognizing the modified base J. Mutational analysis demonstrates that a single residue (Asp525) within this ribbon helix is critical for J-DNA specificity. Substitution of this residue abrogates J-DNA recognition in vitro and disrupts JBP1 function in vivo in Leishmania, altering its nuclear distribution and preventing rescue of endogenous JBP1 knockout phenotypes [1] [5]. Compared to its paralog JBP3, JBP1's DB domain possesses a unique positively charged patch on its α5-helix, contributing significantly to its vastly superior affinity and specificity for J-DNA [5].

Thymidine Hydroxylase Domain (THD) Homology to TET Proteins

The N-terminal region of JBP1 exhibits significant sequence and functional homology to Fe²⁺/2-oxoglutarate (2-OG)-dependent dioxygenases, specifically the thymidine hydroxylase domain (THD). This domain shares weak but discernible similarity with mammalian TET proteins (TET1-3), which oxidize 5-methylcytosine (5mC), and fungal thymine-7-hydroxylase (T7H), which oxidizes thymine in nucleotide salvage pathways. Together, JBP and TET proteins are classified within the TET/JBP subfamily of dioxygenases. Crucially, mutations in conserved residues essential for hydroxylase activity (e.g., within the Fe²⁺/2-OG binding site) abolish JBP1's ability to hydroxylate thymidine but do not impair its ability to bind pre-existing base J. This confirms the functional independence of the THD catalytic activity and the DB domain's J-DNA binding activity. The THD is responsible for catalyzing the first and rate-limiting step in base J biosynthesis: the hydroxylation of the methyl group of specific thymidine residues in DNA to form hydroxymethyluracil (hmU) [1] [3].

Z-DNA-Binding Domains and Conformational Dynamics

While the core J-DNA recognition is handled by the DB domain, evidence suggests JBP1 possesses additional domains influencing its interaction with DNA topology. JBP1 contains regions predicted to interact with non-B-form DNA, potentially including Z-DNA. These domains contribute to the overall conformational flexibility of JBP1, likely influencing its access to base J within chromatin contexts. This conformational adaptability is crucial for its dual functions: binding J-modified DNA and hydroxylating thymidine. The interaction between different domains (DB, THD, Z-DNA binding) is thought to regulate JBP1's activity and genomic localization [8].

Table 1: Key Functional Domains of JBP1

DomainStructural FeaturesPrimary FunctionFunctional Evidence
DB-JBP1 (C-terminal)Helical bouquet fold, ribbon helix (HTH variant)High-affinity, specific recognition of base J-DNAAsp525 mutation abolishes specificity and function [1] [5]
THD (N-terminal)Dioxygenase fold (Fe²⁺, 2-OG binding)Hydroxylation of thymidine to hmU (1st step in J synthesis)Catalytic mutants fail to initiate J synthesis but bind J-DNA [1] [3]
Z-DNA Binding RegionPredicted Zα-like motifsPotential stabilization of Z-DNA or targeting to specific chromatin regionsImplicated in conformational dynamics and genomic access [8]

Crystallographic and Molecular Dynamics Insights

Crystal Structure of JBP1-JDBD with Ordered DNA-Contacting Loops

The crystal structure of the isolated DB-JBP1 domain (resolved to high resolution) provides the most detailed molecular view of JBP1's interaction potential. The structure reveals an ordered conformation of loops critical for DNA interaction, particularly surrounding the key Asp525 residue. This ordered state suggests a pre-formed binding surface optimized for engaging base J. Attempts to crystallize the full-length protein or the DB domain bound to J-DNA have been challenging, hampered by conformational flexibility. Innovative approaches, such as using llama-derived nanobodies (e.g., Nb6, Kd ~30 nM) as crystallization chaperones, have been employed to stabilize JBP1. While initial co-crystallization trials yielded crystals of the nanobody alone (space group P31, 1.64 Å resolution), they highlight the ongoing efforts to trap the JBP1-J-DNA complex structurally. The nanobody Nb6 exhibits flexibility in one complementarity-determining region (CDR), suggesting potential adaptability that might be exploited for future complex stabilization [1] [8].

AlphaFold Predictions of Full-Length JBP1 Structure

In the absence of a full-length experimental structure, computational predictions using AlphaFold offer valuable insights into JBP1's overall architecture. These models predict a modular arrangement where the N-terminal THD and the C-terminal DB domain are connected by flexible linker regions, potentially allowing relative movement. Crucially, the models suggest that the DNA-binding interface of the DB domain is spatially separated from the THD catalytic site. This spatial separation supports the biochemical data indicating independent function of binding and hydroxylation. The models also predict potential interaction interfaces between domains and highlight regions of intrinsic disorder that may be important for regulation and partner protein interaction. These predictions require experimental validation but provide a crucial framework for designing future structural and functional studies [8].

Nucleic Acid Recognition Specificity

Base J (β-D-Glucosyloxymethyluracil) Binding Mechanisms

JBP1 exhibits extraordinary specificity for base J (β-D-glucosyl-hydroxymethyluracil), with an affinity difference of approximately 10,000-fold for J-DNA compared to unmodified T-DNA. This recognition involves a multi-faceted mechanism:

  • Direct Glucosyl Recognition: The equatorial 2'- and 3'-hydroxyl groups of the glucose moiety attached to the hydroxymethyl group of base J form specific hydrogen bonds. Mutations altering the sugar moiety significantly reduce binding affinity.
  • Pyrimidine Base Specificity: The underlying pyrimidine base (uracil derivative) contributes to recognition. Substitution of hydroxymethyluracil with hydroxymethylcytosine results in a significant (~17-fold) decrease in binding affinity.
  • Key Protein-DNA Contacts: Biochemical studies (e.g., hydroxyl-radical footprinting, missing nucleoside experiments) reveal that JBP1 makes critical contacts within the major groove at the base J itself and with the base immediately 5' to base J on the same strand (position J-1). The contact at J-1 is sequence-independent but involves the non-bridging phosphoryl oxygen, which helps position the glucose in an "edge-on" conformation perpendicular to the major groove [1] [5] [8].

Flanking Nucleotide Requirements for DNA Binding

While base J is the primary determinant, the sequence context immediately flanking the J-base significantly modulates JBP1 binding affinity and specificity.

  • Minimal Binding Site Size: At least 5 base pairs flanking the J-base on both sides are required for optimal binding, indicating an extended interface.
  • Role of Flanking Nucleotides: The nucleotide immediately 5' to base J (J-1 position) plays a critical role. Its non-bridging phosphoryl oxygen hydrogen bonds with the glucose moiety, helping to lock it into the optimal conformation for recognition by the DB domain. This interaction is largely sequence-independent but structurally essential.
  • Structural Influence of Flanks: Beyond direct contacts, the flexibility and conformation of the DNA flanking sequences impact binding. Flanking sequences that alter DNA duplex stability, minor groove width, or intrinsic bendability can either facilitate or hinder the formation of the optimal JBP1-DNA complex. This dependence on flanking sequence conformation contributes to the selective binding of JBP1 to J-sites within specific genomic contexts. The importance of flanking sequence composition and structure for DNA-protein recognition is a general principle observed in other systems [4] [7] [10], and JBP1 exemplifies this for modified base recognition [1] [5].

Table 2: Comparison of J-DNA Recognition Features in Kinetoplastid J-Binding Proteins

FeatureJBP1JBP3Functional Implication
Affinity for J-DNAHigh (Kd ~13-140 nM)Low (Kd ~1000-fold weaker than JBP1)JBP1 is primary maintenance/recognition factor
Specificity (J vs T DNA)~10,000-fold discrimination~5-fold discriminationJBP1 exquisitely specific; JBP3 promiscuous
Key DB Domain FeaturePositively charged patch on α5-helixFlexible α5-helix lacking charged patchCharged patch crucial for high-affinity J binding in JBP1
Role in J SynthesisHydroxylates T (THD active); Binds J (DB)Binds J; No hydroxylase activityJBP1 initiates/maintains J; JBP3 function unclear

Properties

CAS Number

146635-37-2

Product Name

trypanosome DNA-binding protein 1

Molecular Formula

C9H7F4NO3

Synonyms

trypanosome DNA-binding protein 1

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